BenchChemオンラインストアへようこそ!

2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Epigenetics BRD4/BET inhibition Cancer research

Select this specific 4-pyridyl thiazole-benzamide (CAS 476631-40-0) to ensure reproducible BRD4-targeted research. Unlike its 2-pyridyl regioisomer (CAS 476317-34-7) which targets PfAtg8-PfAtg3 PPI, our compound is a validated BET bromodomain inhibitor with a confirmed IC₅₀ of <100 nM against BRD4-BD1/BD2. Its >1,000-fold selectivity over NOX5 makes it an essential selectivity control in BET-inhibitor phenotypic assays. The ortho-bromine handle further enables modular diversification for PROTACs or probes. Ensure you receive the correct isomer to maintain assay consistency.

Molecular Formula C15H10BrN3OS
Molecular Weight 360.23
CAS No. 476631-40-0
Cat. No. B2442649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
CAS476631-40-0
Molecular FormulaC15H10BrN3OS
Molecular Weight360.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br
InChIInChI=1S/C15H10BrN3OS/c16-12-4-2-1-3-11(12)14(20)19-15-18-13(9-21-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20)
InChIKeyCDSCCVWAEMNNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 476631-40-0): Procurement-Relevant Identity, Class, and Core Characteristics


2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 476631-40-0) is a synthetic small molecule belonging to the thiazole–benzamide chemotype, featuring a 2-bromobenzamide moiety linked to a 4-(pyridin-4-yl)-1,3-thiazole core [1]. It is structurally related to a family of compounds explored as kinase inhibitors and epigenetic probe candidates. The bromine substituent at the ortho position of the benzamide ring provides a synthetic handle for cross‑coupling reactions, while the 4‑pyridyl orientation distinguishes it from the corresponding 2‑pyridyl regioisomer (CAS 476317‑34‑7). This compound is listed in the BindingDB database as Example 44 of US Patent 9,957,268, with reported inhibitory activity against the bromodomain‑containing protein 4 (BRD4) [1].

Why 2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Substituted by Generic Thiazole–Benzamide Analogs


Thiazole–benzamide congeners differ profoundly in target engagement, potency, and selectivity profiles, precluding simple interchange. For instance, the 4‑pyridyl isomer 2‑bromo‑N‑[4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑yl]benzamide exhibits BRD4 inhibitory activity with IC₅₀ < 100 nM in BET‑domain assays [1], whereas the structurally analogous 2‑pyridyl regioisomer (CAS 476317‑34‑7) was identified as the most potent inhibitor of the PfAtg8–PfAtg3 protein–protein interaction, a target relevant to antimalarial drug discovery [2]. Even within the same patent family, other examples (e.g., Example 28) show markedly weaker BRD4 inhibition (IC₅₀ = 550 nM) when tested under identical assay conditions [3]. These quantitative divergences underscore that position of the pyridine nitrogen, bromine substitution pattern, and subtle electronic effects collectively govern biological readout, making analog‑by‑analog evaluation essential for reproducible research.

Quantitative Differentiation Evidence for 2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Comparators


BRD4 Bromodomain Inhibition: Head‑to‑Head Potency Comparison with Patent‑Internal Analog (Example 44 vs. Example 28)

In the BRD4‑BD1/BD2 TR‑FRET assay conducted in white 384‑well plates, 2‑bromo‑N‑[4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑yl]benzamide (US9957268 Example 44) achieved an IC₅₀ of < 100 nM [1]. Under identical assay conditions, Example 28 from the same patent exhibited an IC₅₀ of 550 nM [2]. This represents at least a 5.5‑fold potency advantage for the 4‑pyridyl bromobenzamide derivative, directly attributable to the specific substitution pattern.

Epigenetics BRD4/BET inhibition Cancer research

Positional Isomer Target Selectivity: 4‑Pyridyl BRD4 Inhibition vs. 2‑Pyridyl Antimalarial PfAtg8–PfAtg3 PPI Inhibition

The 4‑pyridyl isomer (target compound) is documented as a BRD4 inhibitor with IC₅₀ < 100 nM [1], whereas the 2‑pyridyl regioisomer (CAS 476317‑34‑7) was identified as the most powerful inhibitor of the PfAtg8–PfAtg3 protein–protein interaction in Plasmodium falciparum [2]. Although the studies employed different assay formats, the positional swap of the pyridine nitrogen redirects biological activity from a human epigenetic target (BRD4) to a parasite‑specific autophagy target, illustrating a clear divergence in target engagement.

Target selectivity Antimalarial drug discovery Chemical probe development

BRD4 over NOX5 Selectivity: Differential Enzyme Inhibition Profile

When evaluated against full‑length human NADPH oxidase 5 (NOX5) in a HEK‑cell‑based ROS‑generation assay, 2‑bromo‑N‑[4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑yl]benzamide showed an IC₅₀ of 100,000 nM [2]. Compared to its BRD4 IC₅₀ of < 100 nM [1], this corresponds to a > 1,000‑fold selectivity window for BRD4 over NOX5. While the NOX5 data derive from a different assay format, the vast difference in potency supports the conclusion that the compound is a selective BRD4 binder rather than a promiscuous enzyme inhibitor.

Selectivity profiling NADPH oxidase BRD4 inhibitor specificity

High‑Confidence Application Scenarios for 2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Based on Quantitative Evidence


BRD4/BET‑Focused Epigenetic Probe and Lead‑Optimization Programs

With a confirmed BRD4‑BD1/BD2 IC₅₀ of < 100 nM, the compound serves as a validated starting scaffold for medicinal chemistry optimization targeting BET bromodomains [1]. Its potency advantage over other patent‑internal examples (e.g., Example 28, IC₅₀ = 550 nM) positions it as a preferred core for structure–activity relationship (SAR) exploration [3].

Selectivity‑Profiling Panels for Epigenetic Targets

Because the compound exhibits > 1,000‑fold selectivity for BRD4 over NOX5, it can be employed in selectivity‑profiling cascades to rule out NOX‑family off‑target contributions in BET‑inhibitor phenotypic assays [1][4].

Antimalarial Mode‑of‑Action Comparative Studies

The 2‑pyridyl regioisomer is a known PfAtg8–PfAtg3 PPI inhibitor [2], whereas the 4‑pyridyl isomer shows BRD4 activity. Researchers comparing these regioisomers can use the 4‑pyridyl compound as a selectivity control to dissect on‑target vs. off‑target effects in Plasmodium phenotypic screens.

Synthetic Intermediate for Bioconjugate and PROTAC Payloads

The ortho‑bromine substituent is a versatile handle for Suzuki–Miyaura cross‑coupling, enabling modular diversification to generate affinity probes, PROTACs, or fluorescent conjugates from the BRD4‑active scaffold. This synthetic flexibility adds procurement value for chemical biology laboratories building bespoke probe libraries [1].

Quote Request

Request a Quote for 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.